Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate

PROTAC linker proteasome inhibition target engagement

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate (CAS 2098131-73-6, molecular formula C15H23NO2, MW 249.35 g/mol) is a bifunctional aromatic building block containing a tert-butyl ester-protected phenylacetic acid core and a primary amine-terminated 3-aminopropyl side chain at the para position. The compound serves as a versatile intermediate in medicinal chemistry, particularly as a PROTAC (proteolysis-targeting chimera) linker precursor where the orthogonal tert-butyl ester protecting group enables sequential conjugation strategies.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
Cat. No. B13536248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(4-(3-aminopropyl)phenyl)acetate
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC=C(C=C1)CCCN
InChIInChI=1S/C15H23NO2/c1-15(2,3)18-14(17)11-13-8-6-12(7-9-13)5-4-10-16/h6-9H,4-5,10-11,16H2,1-3H3
InChIKeyLHWMQSVCKRCWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate — Bifunctional Phenylacetate Building Block for PROTAC Linker Synthesis and Pharmaceutical Intermediate Applications


Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate (CAS 2098131-73-6, molecular formula C15H23NO2, MW 249.35 g/mol) is a bifunctional aromatic building block containing a tert-butyl ester-protected phenylacetic acid core and a primary amine-terminated 3-aminopropyl side chain at the para position . The compound serves as a versatile intermediate in medicinal chemistry, particularly as a PROTAC (proteolysis-targeting chimera) linker precursor where the orthogonal tert-butyl ester protecting group enables sequential conjugation strategies . The free primary amine allows coupling to carboxylic acid-containing ligands, while the protected phenylacetic acid moiety can be deprotected under acidic conditions to reveal a carboxylate for subsequent E3 ligase ligand attachment .

Why Generic Substitution of Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate Fails in PROTAC and Bifunctional Molecule Assembly


Generic substitution of tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate with structurally similar analogs (e.g., ethyl ester variants or free acid forms) is precluded by its orthogonal tert-butyl ester protection strategy, which is critical for sequential, regioselective bioconjugation workflows . Unlike free carboxylic acid analogs such as 2-[4-(3-aminopropyl)phenyl]acetic acid (CAS 777009-89-9), which would undergo uncontrolled amidation at both termini, the tert-butyl ester remains stable under amide bond-forming conditions used for amine coupling, enabling clean, stepwise assembly of heterobifunctional molecules [1]. Compared with ethyl 2-[4-(3-aminopropyl)phenyl]acetate (CAS 2757905-43-2), the tert-butyl ester offers superior acid-lability for selective deprotection with TFA without affecting other acid-sensitive functional groups commonly encountered in peptide-based E3 ligase ligands [2].

Quantitative Differential Evidence: Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate Versus Structural Analogs and In-Class Alternatives


Proteasome LMP2 Inhibition: Direct Biochemical IC50 Comparison with Cellular Activity Drop

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate exhibits moderate biochemical inhibition of human 20S proteasome LMP2 (immunoproteasome subunit beta type-9) with an IC50 of 66 nM in fluorescence-based enzymatic assays, but shows a marked 152-fold loss of potency in cellular assays (IC50 = 10,000 nM in RPMI-8226 cells) [1]. This substantial biochemical-to-cellular activity drop supports its utility as a PROTAC linker scaffold rather than a standalone inhibitor [2].

PROTAC linker proteasome inhibition target engagement

Structural Differentiation: Tert-Butyl Versus Ethyl Ester Protection Strategy for Sequential Bioconjugation

Compared with ethyl 2-[4-(3-aminopropyl)phenyl]acetate (CAS 2757905-43-2), tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate provides orthogonal deprotection capability essential for PROTAC assembly workflows [1]. The tert-butyl ester can be selectively removed with TFA (typically 20-50% in DCM, 0.5-2 h) without cleaving acid-sensitive protecting groups (e.g., Boc, trityl) present on E3 ligase ligand components, whereas ethyl esters require harsher basic hydrolysis (NaOH/MeOH or LiOH/THF/H2O) that is incompatible with many PROTAC building blocks [2].

orthogonal protection solid-phase synthesis PROTAC linker design

Molecular Weight and Physicochemical Property Differentiation: Impact on PROTAC Linker Selection

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate possesses a molecular weight of 249.35 g/mol and calculated LogP of approximately 2.5-3.0 . In the context of PROTAC linker design where linkers typically contribute 150-400 Da to the final heterobifunctional molecule, this compound provides a compact aromatic-alkyl scaffold that balances rigidity (phenyl ring for conformational restriction) with flexibility (3-carbon propyl chain) without exceeding molecular weight thresholds that impair cell permeability [1].

PROTAC linker optimization drug-like properties molecular weight threshold

Patent-Cited Utility: LTB4 Receptor Antagonist Development Pathway

Patent WO-9602496-A1 (Boehringer Ingelheim) describes substituted phenylacetic acid derivatives as LTB4 (leukotriene B4) receptor antagonists, with tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate cited as an intermediate in the synthetic pathway to compounds of formula (I) [1]. The patent specifically claims therapeutic utility for inflammatory conditions including asthma, rheumatoid arthritis, and psoriasis [2].

LTB4 antagonist inflammatory disease drug discovery intermediate

Optimal Application Scenarios for Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate Based on Quantitative Differentiation Evidence


PROTAC Linker Synthesis Requiring Orthogonal Deprotection and Minimal Intrinsic Biological Activity

The compound is optimally suited for PROTAC linker synthesis where sequential conjugation is required. Its tert-butyl ester remains stable during amine coupling reactions (EDC/HOBt or HATU-mediated amide bond formation), enabling clean attachment of the target protein ligand to the free amine terminus. Subsequent TFA-mediated deprotection releases the phenylacetic acid moiety for coupling to an E3 ligase ligand. The 152-fold reduction in cellular versus biochemical LMP2 inhibitory activity (66 nM vs. 10,000 nM) [1] confirms minimal standalone pharmacology, making it suitable for PROTAC applications where linker-intrinsic activity would confound degradation readouts.

Stepwise Solid-Phase Synthesis of Bifunctional Molecules with Acid-Labile Resin Linkers

The orthogonal tert-butyl ester protecting group enables compatibility with acid-labile solid-phase synthesis resins (e.g., Wang resin, Rink amide resin, Sieber amide resin) that require mild cleavage conditions. The tert-butyl ester can be selectively removed on-resin using 20-50% TFA in DCM without cleaving the resin linker, a feature not available with ethyl ester analogs that would require basic hydrolysis incompatible with many solid supports [2].

LTB4 Receptor Antagonist Development Programs and Structure-Activity Relationship (SAR) Studies

Based on patent WO-9602496-A1, this compound serves as a documented intermediate for synthesizing LTB4 receptor antagonists, a validated target in inflammatory diseases [3]. Medicinal chemistry teams investigating phenylacetic acid-based LTB4 antagonists can utilize this protected intermediate for SAR exploration, leveraging the tert-butyl ester for acid-catalyzed deprotection following functionalization of the amine terminus with diverse substituents.

Immunoproteasome Probe Development and Target Engagement Assays

The moderate biochemical LMP2 inhibitory activity (IC50 = 66 nM) [1] positions this compound as a starting scaffold for developing immunoproteasome-selective chemical probes or activity-based probes. Unlike potent proteasome inhibitors (e.g., carfilzomib with sub-nanomolar potency), this compound's moderate affinity allows for reversible binding applications and reduced cytotoxicity in cellular assays, suitable for target engagement studies where complete proteasome inhibition is not desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.